Flupyrsulfuron-methyl

Description

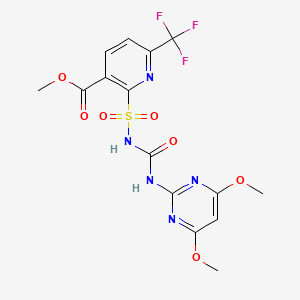

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-6-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N5O7S/c1-28-9-6-10(29-2)21-13(20-9)22-14(25)23-31(26,27)11-7(12(24)30-3)4-5-8(19-11)15(16,17)18/h4-6H,1-3H3,(H2,20,21,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVOKYWXACGVGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=N2)C(F)(F)F)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162796 | |

| Record name | Flupyrsulfuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144740-53-4 | |

| Record name | Flupyrsulfuron-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144740534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flupyrsulfuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUPYRSULFURON-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D7IY4M255 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Development of Flupyrsulfuron-methyl: A Technical Guide

An in-depth examination of the discovery, development, and mechanism of action of the sulfonylurea herbicide, Flupyrsulfuron-methyl.

Introduction

This compound is a selective, post-emergence sulfonylurea herbicide developed by DuPont for the control of grass and broadleaf weeds in cereal crops.[1][2] Its journey from discovery to commercialization is a testament to the advancements in synthetic chemistry and a deeper understanding of plant biochemistry. This technical guide provides a comprehensive overview of the discovery and developmental history of this compound, its mode of action, and the key experimental methodologies employed in its evaluation.

Discovery and Developmental History

The story of this compound is intrinsically linked to the broader history of sulfonylurea herbicides, a class of compounds that revolutionized weed control with their high efficacy at low application rates.[3][4] The first sulfonylurea herbicide was discovered by George Levitt at DuPont in 1975.[3][5] This breakthrough paved the way for the development of a wide range of related compounds with varying spectrums of activity and crop selectivity.

This compound, a 5-substituted sulfonylurea, was introduced by DuPont around 1998.[6] Its development was driven by the need for effective control of problematic weeds in cereals, such as blackgrass (Alopecurus myosuroides).[1][7] The key to its selectivity in crops like wheat and barley lies in the rapid metabolic degradation of the herbicide in the crop plant, while it is metabolized much slower in susceptible weed species.[7]

Developmental Timeline:

-

1975: Discovery of the first sulfonylurea herbicide by George Levitt at DuPont.[3]

-

1980s: Extensive research and development of various sulfonylurea herbicides by DuPont and other companies.[8]

-

Late 1990s: Introduction of this compound by DuPont as a selective herbicide for cereals.[6]

-

2009: A team at DuPont receives an award for the development of soluble granule (SG) formulations of sulfonylurea herbicides, improving their delivery and efficacy.[4]

References

- 1. This compound-sodium [sitem.herts.ac.uk]

- 2. Flupyrsulfuron [aeru.herts.ac.uk]

- 3. First sulfonyl urea discovered by George Levitt of DuPont - AGRO [agrodiv.org]

- 4. DuPont: Soluble Sulfonylurea Herbicides Science Award [chemeurope.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives [crcu.jlu.edu.cn]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 8. my.ucanr.edu [my.ucanr.edu]

An In-Depth Technical Guide to Flupyrsulfuron-Methyl: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupyrsulfuron-methyl is a selective, post-emergence herbicide belonging to the sulfonylurea class of compounds. It is primarily utilized for the control of grass and broadleaf weeds in cereal crops. Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis pathway of branched-chain amino acids. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mode of action, synthesis, and toxicological profile of this compound. Detailed experimental protocols for its synthesis, analysis, and key biological assays are presented to support further research and development.

Chemical Identity and Structure

This compound is a complex heterocyclic compound featuring a pyridine (B92270), a pyrimidine, and a sulfonylurea linkage. The biologically active form is the methyl ester, though it is often formulated as a sodium salt (this compound-sodium) to improve water solubility.[1][2]

The chemical structure of this compound is presented below:

Chemical Structure:

Source: PubChem CID 170354

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | methyl 2-{[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-6-(trifluoromethyl)pyridine-3-carboxylate | [3][4][5] |

| CAS Number | 144740-53-4 | [3][6] |

| Molecular Formula | C₁₅H₁₄F₃N₅O₇S | [3][6] |

| InChI Key | DTVOKYWXACGVGO-UHFFFAOYSA-N | [3] |

| Canonical SMILES | COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=N2)C(F)(F)F)C(=O)OC)OC | [3] |

| PubChem CID | 170354 | [3] |

Note: this compound-sodium has the CAS Number 144740-54-5 and a molecular formula of C₁₅H₁₃F₃N₅NaO₇S.[2][7]

Physicochemical Properties

The physical and chemical properties of a herbicide are critical in determining its environmental fate, bioavailability, and formulation characteristics.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 465.36 g/mol | [4][8] |

| Physical State | White powder | [7] |

| Melting Point | 165–170 °C (decomposes) | [7][9] |

| Boiling Point | Decomposes before boiling | [1] |

| Water Solubility | 0.6 g/L (600 mg/L) at 25 °C (as sodium salt at pH 7) | [7][10] |

| Vapor Pressure | 1.0 x 10⁻⁶ mPa at 20 °C | [1][10] |

| pKa | 4.9 | |

| LogP (Octanol-Water Partition Coefficient) | 1.16 (as sodium salt at pH 7) | [10] |

Herbicidal Mode of Action

This compound exerts its herbicidal activity by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[10][11][12] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and cell growth in plants.[13] The inhibition of ALS leads to a rapid cessation of cell division and growth in susceptible weeds, ultimately causing their death.[13] This pathway is absent in animals, which contributes to the herbicide's selective toxicity.[14]

Signaling Pathway of ALS Inhibition

The following diagram illustrates the biochemical pathway inhibited by this compound.

Caption: Inhibition of Acetolactate Synthase (ALS) by this compound.

Synthesis and Manufacturing

The commercial synthesis of this compound is a multi-step process involving the preparation of two key intermediates, which are then coupled to form the final sulfonylurea structure.[4][15]

-

Preparation of 2-amino-4,6-dimethoxypyrimidine (B117758).

-

Preparation of a trifluoromethyl-substituted nicotinic acid derivative (methyl 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate).

-

Coupling of the two intermediates to form the sulfonylurea bridge.

Experimental Protocol: Synthesis of this compound (Illustrative)

This protocol is a representative procedure based on the general synthesis of sulfonylureas and the known intermediates.

Step 1: Synthesis of 2-Amino-4,6-dimethoxypyrimidine

This intermediate can be synthesized from malononitrile. A common route involves cyclization, chlorination, and subsequent methoxylation.[3][7]

-

Cyclization: React guanidine (B92328) nitrate (B79036) with diethyl malonate to form 2-amino-4,6-dihydroxypyrimidine.[3]

-

Chlorination: Treat the dihydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2-amino-4,6-dichloropyrimidine.[3]

-

Methoxylation: React the dichloropyrimidine with sodium methoxide (B1231860) in methanol (B129727). The reaction mixture is typically heated under reflux for several hours. After cooling, the product, 2-amino-4,6-dimethoxypyrimidine, is isolated by filtration and purified by recrystallization.[3][7]

Step 2: Synthesis of methyl 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate

This intermediate is synthesized from a corresponding trifluoromethyl-substituted pyridine.

-

Start with 2-chloro-6-(trifluoromethyl)nicotinic acid.

-

Convert the carboxylic acid to its methyl ester using methanol under acidic conditions.

-

Introduce a sulfamoyl group at the 2-position, typically via a multi-step process involving conversion to a sulfonyl chloride followed by amination.

Step 3: Coupling Reaction to form this compound

-

The trifluoromethyl-substituted pyridine sulfonyl intermediate is converted to a sulfonyl isocyanate or a related activated species.

-

This activated intermediate is then reacted with 2-amino-4,6-dimethoxypyrimidine in an aprotic solvent in the presence of a base.[5][6]

-

The reaction mixture is stirred, typically at room temperature, until the reaction is complete (monitored by HPLC or TLC).

-

The final product, this compound, is isolated by precipitation, filtration, and purified by washing and/or recrystallization.

Caption: General workflow for the synthesis of this compound.

Environmental Fate

The persistence and mobility of this compound in the environment are key factors in its risk assessment.

-

Soil Degradation: this compound degrades in soil through both microbial action and chemical hydrolysis.[16] The primary degradation pathway involves the cleavage of the sulfonylurea bridge.[16] Its half-life (DT₅₀) in soil is relatively short, typically ranging from 6 to 11 days under field conditions, indicating it is not persistent.[6] Degradation is generally faster in acidic soils.[16]

-

Photodegradation: In aqueous solutions, sulfonylurea herbicides can undergo photodegradation when exposed to UV light.[17][18] The primary pathway often involves the cleavage of the C-S bond in the sulfonylurea bridge.[18]

-

Mobility: Due to its moderate water solubility, especially as the sodium salt, this compound has the potential for mobility in soil. However, it also adsorbs to soil organic matter, which can limit its leaching potential.[19]

Experimental Protocol: Aerobic Soil Metabolism (OECD 307)

This protocol outlines a standard method for assessing the degradation of this compound in soil.

-

Test System: Use at least three different, well-characterized agricultural soils. The test is typically conducted using ¹⁴C-labeled this compound to facilitate mass balance and metabolite tracking.

-

Application: Treat fresh soil samples (adjusted to 40-60% of maximum water holding capacity) with the ¹⁴C-labeled test substance at a concentration relevant to its agricultural use.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) in biometer flasks or a flow-through system for up to 120 days.[8][20] Sterile controls are included to differentiate between biotic and abiotic degradation.[8]

-

Sampling: Collect soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Analysis:

-

Trap volatile compounds, including ¹⁴CO₂, to assess mineralization.[2]

-

Extract soil samples with an appropriate solvent (e.g., acetonitrile (B52724)/water).

-

Analyze the extracts using Liquid Scintillation Counting (LSC) to determine total radioactivity.

-

Identify and quantify the parent compound and major transformation products using radio-HPLC or LC-MS/MS.[8]

-

-

Data Analysis: Calculate the dissipation half-life (DT₅₀) of the parent compound and the formation and decline of major metabolites using appropriate kinetic models.

Toxicology

The toxicological profile of this compound has been evaluated in various organisms. It generally exhibits low acute toxicity to mammals.

Table 3: Acute Toxicity of this compound

| Test | Species | Result | Reference(s) |

| Oral LD₅₀ | Rat | > 5000 mg/kg | [7] |

| Dermal LD₅₀ | Rat | > 2000 mg/kg | [7] |

| Inhalation LC₅₀ (4h) | Rat | > 5.8 mg/L | [7] |

| Aquatic Toxicity | Algae, Aquatic Plants | Highly Toxic | [19] |

Experimental Protocol: Acute Oral Toxicity (OECD 425)

This protocol describes the Up-and-Down Procedure for determining the LD₅₀.

-

Test Animals: Use healthy, young adult female rats (nulliparous and non-pregnant).[3][7] Animals are fasted prior to dosing.

-

Dose Administration: Administer the test substance (this compound) sequentially to single animals, typically by oral gavage.

-

Dose Adjustment: The dose for each subsequent animal is adjusted up or down by a fixed factor (e.g., 3.2) depending on the outcome for the previous animal (survival or death).[3] Dosing is typically spaced at 48-hour intervals.[7]

-

Observation: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[7] Special attention is given during the first 4 hours after dosing.

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

-

Data Analysis: Calculate the LD₅₀ and its confidence interval using the maximum likelihood method.[7] This method allows for an estimation of the LD₅₀ with a reduced number of animals compared to classical methods.

Analytical Methodology

The determination of this compound residues in environmental and food matrices typically involves advanced chromatographic techniques. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique.

Experimental Protocol: Analysis in Wheat using QuEChERS and LC-MS/MS

This protocol provides a representative method for the analysis of this compound in a cereal matrix.

-

Sample Preparation (QuEChERS):

-

Weigh a homogenized sample (e.g., 5 g of wheat grain) into a 50 mL centrifuge tube.[21]

-

Add water (e.g., 5 mL) and an extraction solvent (e.g., 10 mL of acetonitrile with 1-2% acetic acid).[21][22]

-

Add QuEChERS extraction salts (e.g., anhydrous MgSO₄ and NaCl).[21]

-

Shake vigorously for 10 minutes and centrifuge at >5000 rpm for 5 minutes.[21]

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the supernatant (e.g., 1.5 mL) to a 2 mL centrifuge tube containing d-SPE sorbents (e.g., anhydrous MgSO₄ and a C18 sorbent to remove lipids).[21]

-

Vortex for 1 minute and centrifuge.

-

-

LC-MS/MS Analysis:

-

Instrumentation: Use a UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[21]

-

Chromatographic Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is typically used.[21]

-

Mobile Phase: A gradient elution with (A) water containing 0.1-0.2% formic acid and (B) acetonitrile or methanol.[21][23]

-

MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for quantification and confirmation. For this compound, a potential precursor ion would be [M+H]⁺ at m/z 466.1. Product ions would be determined by fragmentation of the parent molecule.

-

Quantification: Use a matrix-matched calibration curve to ensure accurate quantification.[21]

-

Conclusion

This compound is a potent and selective sulfonylurea herbicide with a well-defined mode of action targeting the ALS enzyme. Its physicochemical properties, including moderate water solubility as a sodium salt and a relatively short soil half-life, govern its environmental behavior. The compound exhibits low acute toxicity to mammals but can be highly toxic to non-target aquatic plants. The synthetic and analytical methods outlined in this guide provide a foundation for researchers to further investigate its properties, develop new applications, and assess its environmental and toxicological impact. The detailed protocols and structured data serve as a valuable resource for professionals in the fields of agricultural science, environmental chemistry, and toxicology.

References

- 1. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM) - ProQuest [proquest.com]

- 4. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 8. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 9. agilent.com [agilent.com]

- 10. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 11. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 12. apms.org [apms.org]

- 13. pnas.org [pnas.org]

- 14. benchchem.com [benchchem.com]

- 15. Flupyrsulfuron [sitem.herts.ac.uk]

- 16. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 17. Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Light-induced degradation of metsulfuron-methyl in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound-sodium [sitem.herts.ac.uk]

- 20. biotecnologiebt.it [biotecnologiebt.it]

- 21. mdpi.com [mdpi.com]

- 22. An optimized LC-MS/MS workflow for evaluating storage stability of fluroxypyr and halosulfuron-methyl in maize samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. lcms.cz [lcms.cz]

In-Depth Technical Guide: Flupyrsulfuron-methyl (CAS Number 144740-53-4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flupyrsulfuron-methyl, with the CAS number 144740-53-4, is a selective, post-emergence herbicide belonging to the sulfonylurea chemical class.[1][2][3] It is primarily utilized for the control of broadleaf weeds and certain grasses in cereal crops.[1][2] Its herbicidal activity stems from the inhibition of the acetolactate synthase (ALS) enzyme, a key component in the biosynthetic pathway of branched-chain amino acids in plants. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, mechanism of action, synthesis, analytical methodologies, and toxicological profile.

Physicochemical Properties

This compound is a white, odorless powder.[2] Key physicochemical data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | methyl 2-{[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-6-(trifluoromethyl)nicotinate | [3] |

| CAS Name | methyl 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-6-(trifluoromethyl)-3-pyridinecarboxylate | [3] |

| CAS Number | 144740-53-4 | [3] |

| Molecular Formula | C15H14F3N5O7S | [3][4] |

| Molecular Weight | 465.36 g/mol | [4] |

| Melting Point | 165–170 °C (decomposition) | |

| Water Solubility | 603 mg/L (at 20 °C, pH 7, as methyl-sodium variant) | [2] |

| Log P (Octanol-Water Partition Coefficient) | 1.16 (at pH 7, 20°C, as methyl-sodium variant) | [2] |

Mechanism of Action

This compound is a potent and selective inhibitor of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.

The inhibition of ALS by this compound disrupts protein synthesis, which in turn leads to the cessation of cell division and plant growth. This systemic herbicide is absorbed by both the roots and foliage and translocates to the growing points of the plant.

Synthesis

The commercial synthesis of this compound is a multi-step process.[1][2] It generally involves the preparation of two key intermediates: 2-amino-4,6-dimethoxypyrimidine (B117758) and a trifluoromethyl-substituted pyridine (B92270) sulfonyl chloride derivative. These intermediates then undergo a condensation reaction to form the characteristic sulfonylurea bridge.[2]

Analytical Methods

The determination of this compound residues in various matrices is crucial for environmental monitoring and food safety. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is commonly employed. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique, particularly for complex matrices like cereals.

Experimental Protocol: QuEChERS-UHPLC-MS/MS for Wheat Grain

This protocol outlines a modified QuEChERS method for the extraction and analysis of this compound in wheat grain, followed by UHPLC-MS/MS detection.

5.1.1 Materials and Reagents

-

Acetonitrile (B52724) (HPLC grade)

-

Acetic acid (glacial)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

This compound analytical standard

-

Deionized water

-

50 mL and 2 mL centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

0.22 µm syringe filters

5.1.2 Sample Preparation (QuEChERS)

-

Homogenization: Mill the wheat grain sample to a fine powder.

-

Extraction:

-

Weigh 5.00 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 5 mL of deionized water and 10 mL of acetonitrile containing 2% (v/v) acetic acid.

-

Vortex the mixture vigorously for 10 minutes.

-

Add 3 g of anhydrous MgSO₄ and 2 g of NaCl.

-

Shake vigorously for 10 minutes at 2500 rpm.

-

Centrifuge at 8000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 1.5 mL of the supernatant (acetonitrile layer) to a 2 mL centrifuge tube containing 150 mg of anhydrous MgSO₄ and 100 mg of C18 sorbent.

-

Vortex for 1 minute.

-

Centrifuge at 8000 rpm for 3 minutes.

-

-

Final Extract: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

5.1.3 UHPLC-MS/MS Analysis

-

Column: ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm)

-

Mobile Phase:

-

A: 0.2% (v/v) formic acid in water

-

B: Acetonitrile

-

-

Gradient: A time-programmed gradient is used to separate the analyte.

-

Flow Rate: 0.30 mL/min

-

Injection Volume: 2 µL

-

Column Temperature: 40 °C

-

Detection: Tandem mass spectrometry in positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM).

Experimental Protocol: HPLC-UV for Soil

This protocol provides a general procedure for the extraction and analysis of this compound from soil samples using HPLC with UV detection.

5.2.1 Materials and Reagents

-

Acetonitrile (HPLC grade)

-

Ammonium (B1175870) carbonate

-

Methylene (B1212753) chloride

-

Phosphate (B84403) buffer (pH adjusted)

-

Methanol (B129727) (HPLC grade)

-

This compound analytical standard

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Rotary evaporator or nitrogen evaporator

-

Centrifuge

-

Vortex mixer

-

0.45 µm syringe filters

5.2.2 Sample Preparation

-

Extraction:

-

Weigh a representative sample of air-dried and sieved soil (e.g., 20 g) into a centrifuge tube.

-

Add an extraction solution of acetonitrile/0.1 M ammonium carbonate buffer (e.g., 3:1 v/v).

-

Shake vigorously for a specified time (e.g., 30 minutes).

-

Centrifuge to separate the solid and liquid phases.

-

-

Liquid-Liquid Partitioning:

-

Decant the supernatant and adjust the pH to neutral.

-

Partition the aqueous extract with methylene chloride.

-

Collect the organic phase.

-

-

Concentration: Evaporate the methylene chloride extract to dryness using a rotary or nitrogen evaporator.

-

Cleanup (SPE):

-

Reconstitute the residue in a suitable solvent.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the this compound with an appropriate solvent (e.g., acetonitrile).

-

-

Final Extract: Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase. Filter through a 0.45 µm syringe filter before analysis.

5.2.3 HPLC-UV Analysis

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted), run in isocratic or gradient mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 20-100 µL.

-

Detection: UV detector at a wavelength of approximately 240 nm.

-

Quantification: Based on a calibration curve prepared from analytical standards.

Environmental Fate and Degradation

This compound is known to degrade in the environment through both chemical and microbial processes. Hydrolysis of the sulfonylurea bridge is a primary degradation pathway, particularly in acidic soils. The persistence of this compound in soil is generally low to moderate.

Known environmental transformation products include IN-KF311, IN-KY374, S13 (2-amino-4,6-dimethoxypyrimidine), IN-KT982, IN-JV460, IN-KV996, IN-JE127, and IN-KC576.[5] The degradation pathway involves the cleavage of the sulfonylurea bridge, leading to the formation of the corresponding pyridine sulfonamide and pyrimidine (B1678525) amine metabolites.

Toxicological Profile

The toxicological profile of this compound has been evaluated in various organisms. It generally exhibits low acute toxicity to mammals. However, it can be highly toxic to certain aquatic plants and algae.[1]

| Endpoint | Species | Value | Reference |

| Acute Oral LD50 | Rat | >5000 mg/kg | |

| Acute Dermal LD50 | Rabbit | >2000 mg/kg | |

| Acute Inhalation LC50 | Rat | >5.8 mg/L | |

| Acute Toxicity to Fish (96h LC50) | Rainbow Trout | 470 mg/L | |

| Acute Toxicity to Fish (96h LC50) | Carp | 820 mg/L | |

| Acute Toxicity to Daphnia (48h EC50) | Daphnia magna | 166 mg/L | |

| Toxicity to Algae (72h EC50) | S. capricornutum | 0.006 mg/L | |

| Toxicity to Birds (Acute Oral LD50) | Japanese Quail | >2250 mg/kg | |

| Toxicity to Birds (Acute Oral LD50) | Mallard Duck | >2250 mg/kg | |

| Chronic Toxicity to Earthworms | - | High | [1] |

| Acceptable Daily Intake (ADI) | Human | 0.035 mg/kg bw/day | [5] |

| Acceptable Operator Exposure Level (AOEL) | Human | 0.08 mg/kg bw/day | [5] |

Conclusion

This compound is an effective sulfonylurea herbicide with a well-defined mechanism of action. Its low mammalian toxicity is a key advantage, although its high toxicity to aquatic plants necessitates careful management to prevent environmental contamination. The analytical methods outlined in this guide provide robust procedures for its detection and quantification in relevant matrices. Further research into the specific degradation pathways and the biological activity of its metabolites will continue to enhance our understanding of its environmental and toxicological profile.

References

Flupyrsulfuron-methyl-sodium: A Technical Guide to Synthesis and Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and solubility of flupyrsulfuron-methyl-sodium, a selective sulfonylurea herbicide. This document details the chemical synthesis pathways, experimental protocols for its preparation and solubility determination, and quantitative solubility data in various solvents.

Core Concepts

This compound-sodium is a post-emergence herbicide used for the control of broadleaf weeds in cereal crops.[1] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. The sodium salt form enhances its water solubility and stability for formulation purposes.[1]

Synthesis of this compound-sodium

The commercial synthesis of this compound-sodium is a multi-step process. The primary route involves the coupling of a pyrimidinyl amine derivative with a trifluoromethyl-substituted pyridine (B92270) sulfonyl chloride, followed by salt formation.

A common pathway for the synthesis is as follows:

Caption: Synthetic pathway of this compound-sodium.

Experimental Protocol: Synthesis of this compound

This protocol is a synthesized procedure based on general methods for sulfonylurea herbicide synthesis.

Materials:

-

2-Sulfamoyl-3-(trifluoromethyl)nicotinic acid methyl ester

-

Sodium Hydroxide (NaOH)

Procedure:

-

Reaction Setup: In a reaction kettle, combine 2-amino-4,6-dimethoxypyrimidine (1.5 mol equivalent) and 2-sulfamoyl-3-(trifluoromethyl)nicotinic acid methyl ester (1 mol equivalent).[2]

-

Solvent Addition: Add toluene as the reaction solvent.[2]

-

Reaction Conditions: Heat the mixture to 90°C under reduced pressure. Continuously remove the ethanol produced during the reaction by rectification.[2]

-

Monitoring: Monitor the reaction until the 2-sulfamoyl-3-(trifluoromethyl)nicotinic acid methyl ester is completely consumed.[2]

-

Work-up: Cool the reaction mixture to 80°C and filter the solid product.[2]

-

Purification: Wash the collected solid with a suitable solvent and dry to obtain this compound.

Experimental Protocol: Conversion to Sodium Salt

Procedure:

-

Dissolution: Dissolve the synthesized this compound in a suitable organic solvent.

-

Neutralization: Add a stoichiometric amount of sodium hydroxide (NaOH) solution to the dissolved this compound.[3]

-

Isolation: The sodium salt will precipitate out of the solution. Filter the precipitate and wash with a non-polar solvent to remove any unreacted starting material.

-

Drying: Dry the resulting white powder under vacuum to obtain this compound-sodium.

Solubility of this compound-sodium

The solubility of this compound-sodium is a critical parameter for its formulation and environmental fate. It is moderately soluble in water and has varying solubility in organic solvents.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | pH (for aqueous solutions) |

| Water | 20 | 62.7 | 5 |

| Water | 20 | 603 | 6 |

| Acetone | 20 | 3.1 | N/A |

| Acetonitrile | 20 | 4.3 | N/A |

| Benzene | 20 | 0.028 | N/A |

| Dichloromethane | 20 | 0.60 | N/A |

| Hexane | 20 | <0.001 | N/A |

| Methanol | 20 | 5.0 | N/A |

| n-Octanol | 20 | 0.19 | N/A |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Test Guideline 105 for water solubility.[4][5][6][7]

Materials:

-

This compound-sodium (pure substance)

-

Distilled water or organic solvent

-

Glass flasks with stoppers

-

Shaker bath with temperature control

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.[4][7]

-

Sample Preparation: Add an excess amount of this compound-sodium to a flask containing a known volume of the solvent.[8]

-

Equilibration: Seal the flasks and place them in a shaker bath at a constant temperature (e.g., 20 ± 0.5 °C). Agitate the flasks for a sufficient time to reach equilibrium (e.g., 24-48 hours).[4][9]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.[5]

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Determine the concentration of this compound-sodium in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10][11] A calibration curve should be prepared using standards of known concentrations.[12]

Caption: Workflow for solubility determination.

Conclusion

This technical guide provides a detailed overview of the synthesis and solubility of this compound-sodium, tailored for professionals in research and development. The provided experimental protocols and quantitative data serve as a valuable resource for the synthesis, formulation, and environmental assessment of this important herbicide.

References

- 1. This compound-sodium [sitem.herts.ac.uk]

- 2. CN101671328B - Novel synthesis method of sulfonylurea weedicide - Google Patents [patents.google.com]

- 3. Flupyrsulfuron [sitem.herts.ac.uk]

- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 5. filab.fr [filab.fr]

- 6. oecd.org [oecd.org]

- 7. Water Solubility | Scymaris [scymaris.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

An In-depth Technical Guide to the Biochemical Pathway of Flupyrsulfuron-methyl Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupyrsulfuron-methyl is a selective post-emergence herbicide belonging to the sulfonylurea class. Its herbicidal activity stems from the specific inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthetic pathway of branched-chain amino acids in plants. This guide provides a comprehensive overview of the biochemical mechanism of this compound, detailing its mode of action, the targeted enzymatic pathway, and the subsequent physiological consequences for susceptible plants. The content includes quantitative data on its inhibitory effects, detailed experimental protocols for assessing its activity, and visual representations of the key biochemical and signaling pathways involved.

Introduction

This compound is a systemic herbicide that is effective in controlling a range of broadleaf weeds in cereal crops.[1][2] Its mode of action is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2] This enzyme is pivotal for the biosynthesis of the essential branched-chain amino acids (BCAAs) valine, leucine, and isoleucine.[3] As this pathway is absent in animals, ALS is an attractive target for the development of selective herbicides with low mammalian toxicity.[3] Understanding the intricate details of this compound's inhibitory action is crucial for optimizing its use, managing herbicide resistance, and discovering new herbicidal compounds.

The Target: Acetolactate Synthase (ALS) and the Biosynthesis of Branched-Chain Amino Acids

The primary target of this compound is the enzyme acetolactate synthase (ALS). ALS catalyzes the initial committed step in the biosynthesis of valine, leucine, and isoleucine.[3] The enzyme facilitates two parallel reactions: the condensation of two pyruvate (B1213749) molecules to form α-acetolactate, a precursor for valine and leucine, and the condensation of pyruvate and α-ketobutyrate to produce α-aceto-α-hydroxybutyrate, a precursor for isoleucine.

dot

Caption: The biochemical pathway for the synthesis of branched-chain amino acids, initiated by Acetolactate Synthase.

Mechanism of this compound Inhibition

This compound acts as a potent and specific inhibitor of the ALS enzyme. As a sulfonylurea herbicide, it binds to a regulatory site on the enzyme, rather than the active site. This binding event induces a conformational change in the enzyme, which ultimately blocks substrate access to the active site and prevents the catalytic reaction from occurring. This non-competitive inhibition is highly effective, leading to a rapid cessation of BCAA synthesis.

dot

Caption: The inhibitory action of this compound on the Acetolactate Synthase enzyme.

Quantitative Data on ALS Inhibition

| Herbicide Class | Compound | Typical IC50 Range (nM) |

| Sulfonylurea | This compound | ~1-10 (Estimated) |

| Sulfonylurea | Triflusulfuron-methyl | 1 - 10[4] |

| Sulfonylurea | Metsulfuron-methyl | 1 - 10[4] |

| Sulfonylurea | Chlorsulfuron | 3 - 68[4] |

| Imidazolinone | Imazapyr | 550 - 10,000[4] |

| Triazolopyrimidine | Flumetsulam | 10 - 50[4] |

Experimental Protocols

In Vitro ALS Enzyme Inhibition Assay

This protocol outlines a standard method for determining the inhibitory effect of a compound on the activity of the ALS enzyme extracted from plant tissue.

Materials:

-

Fresh, young plant tissue (e.g., pea or spinach shoots)

-

Extraction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.5, 1 mM EDTA, 10 mM MgCl2, 10% v/v glycerol, 1 mM DTT, 10 µM FAD)

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer pH 7.0, 100 mM NaCl, 1 mM MgCl2, 1 mM TPP, 10 µM FAD)

-

Substrate Solution (200 mM sodium pyruvate in assay buffer)

-

Test compound (this compound) stock solution and serial dilutions

-

3 M Sulfuric Acid (H₂SO₄)

-

Creatine (B1669601) solution (5 mg/mL)

-

α-Naphthol solution (5% w/v in 2.5 M NaOH, freshly prepared)

-

Microplate reader

-

Centrifuge

-

Homogenizer

Procedure:

-

Enzyme Extraction: a. Harvest fresh plant tissue and keep it on ice. b. Homogenize the tissue in ice-cold extraction buffer. c. Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C. d. Collect the supernatant containing the crude ALS enzyme extract and keep it on ice.

-

Enzyme Assay: a. Prepare a reaction mixture containing assay buffer, substrate solution, and various concentrations of the test compound. Include a control with no inhibitor. b. Initiate the reaction by adding the crude enzyme extract to the reaction mixture. c. Incubate the reaction at 37°C for 1 hour. d. Stop the reaction by adding 50 µL of 3 M H₂SO₄. This also initiates the decarboxylation of acetolactate to acetoin. e. Incubate at 60°C for 15 minutes.

-

Colorimetric Detection: a. Add 100 µL of creatine solution to each reaction. b. Add 100 µL of freshly prepared α-naphthol solution. c. Incubate at 60°C for 15 minutes to allow for color development. d. Measure the absorbance at 525 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control. b. Plot the percentage of inhibition against the logarithm of the herbicide concentration to determine the IC50 value.

dot

Caption: A workflow diagram for the in vitro determination of ALS inhibition by herbicides.

Downstream Signaling Consequences of BCAA Depletion

The inhibition of ALS and the subsequent depletion of branched-chain amino acids trigger a cascade of downstream signaling events within the plant, primarily involving the Target of Rapamycin (TOR) and Sucrose Non-Fermenting-1-Related Protein Kinase 1 (SnRK1) pathways. These pathways are central regulators of plant growth, metabolism, and stress responses.

Under normal conditions, the presence of sufficient amino acids and energy (sugars) activates the TOR kinase, which promotes anabolic processes such as protein synthesis and cell proliferation, leading to plant growth. Conversely, amino acid starvation, as induced by this compound, leads to the inactivation of TOR and the activation of SnRK1. SnRK1 is a key sensor of energy and nutrient deprivation and acts as a master regulator of the plant's response to stress. Activated SnRK1 phosphorylates various downstream targets to inhibit energy-consuming anabolic processes and activate catabolic processes to remobilize resources and promote survival under stress.

dot

Caption: The interplay of TOR and SnRK1 signaling pathways in response to amino acid starvation.

Conclusion

This compound is a highly effective herbicide that functions through the potent and specific inhibition of acetolactate synthase. This targeted action disrupts the synthesis of essential branched-chain amino acids, leading to a cascade of metabolic and signaling events that ultimately result in the cessation of growth and death of susceptible weeds. A thorough understanding of this biochemical pathway is fundamental for the development of new herbicidal molecules, the management of herbicide resistance, and the advancement of plant biochemistry research. The detailed protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers and professionals in the field.

References

- 1. Evaluation of data concerning the necessity of flupyrsulfuron‐methyl as a herbicide to control a serious danger to plant health which cannot be contained by other available means, including non‐chemical methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-sodium [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

Flupyrsulfuron-Methyl Degradation in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupyrsulfuron-methyl is a sulfonylurea herbicide used for post-emergence control of grass and broadleaf weeds in cereal crops. Understanding its environmental fate, particularly its degradation in soil and water, is crucial for assessing its environmental impact and ensuring food safety. This technical guide provides an in-depth overview of the degradation products of this compound, the pathways of their formation, and the methodologies used to study these processes.

Degradation Pathways

The primary degradation pathways for this compound in both soil and water are hydrolysis and microbial degradation. These processes lead to the cleavage of the sulfonylurea bridge, a characteristic degradation route for this class of herbicides. The rate of degradation is influenced by environmental factors such as pH, temperature, and microbial activity.

Hydrolysis

Hydrolysis of the sulfonylurea bridge is a key abiotic degradation process. The susceptibility of this compound to hydrolysis is pH-dependent, with degradation being more rapid in acidic and alkaline conditions compared to neutral pH.

Microbial Degradation

In soil, microbial metabolism plays a significant role in the breakdown of this compound. Microorganisms utilize the herbicide as a carbon and nitrogen source, leading to the cleavage of the sulfonylurea linkage and further transformation of the resulting products.

A simplified degradation pathway is illustrated below:

The Environmental Journey of Flupyrsulfuron-methyl: A Technical Guide to its Fate and Mobility

For Immediate Release

This technical guide provides a comprehensive overview of the environmental fate and mobility of Flupyrsulfuron-methyl, a sulfonylurea herbicide. Designed for researchers, scientists, and environmental professionals, this document synthesizes key data on its degradation, mobility in soil, and the methodologies used to determine these characteristics.

Physicochemical Properties

This compound (IUPAC name: methyl 2-{[(4,6-dimethoxy-2-pyrimidinyl)carbamoyl]sulfamoyl}-6-(trifluoromethyl)nicotinate) is a selective herbicide used for the control of broad-leaved weeds. Its environmental behavior is dictated by its physicochemical properties, which influence its persistence and movement in various environmental compartments.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄F₃N₅O₇S | [1] |

| Molar Mass | 465.36 g/mol | |

| Water Solubility | 603 mg/L (at 20°C, pH 7) | [2] |

| Log P (Octanol-Water Partition Coefficient) | 1.16 (at 20°C, pH 7) | [2] |

Environmental Degradation

This compound degrades in the environment through a combination of abiotic and biotic processes, primarily hydrolysis, photolysis, and microbial degradation.

Hydrolysis

Hydrolysis is a key degradation pathway for this compound, with the rate being highly dependent on the pH of the aqueous medium. The primary mechanism of hydrolytic degradation for sulfonylurea herbicides is the cleavage of the sulfonylurea bridge.[3]

| pH | Temperature (°C) | DT₅₀ (days) |

| 5 | 25 | 0.42 - 44 |

| 7 | 25 | 12 |

| 9 | 25 | 0.42 - 44 |

DT₅₀ (Dissipation Time 50%) is the time required for 50% of the initial concentration to dissipate.

Photolysis

Photodegradation in water also contributes to the breakdown of this compound. The rate of aqueous photolysis is influenced by pH.

| pH | DT₅₀ (days) |

| 5 | 40 |

| 7 | 8.7 |

| 9 | 0.39 |

Microbial Degradation in Soil

Microbial metabolism is a significant route of dissipation for this compound in the soil environment. Laboratory studies under aerobic conditions have determined its degradation rate in various soil types.

| Study Type | DT₅₀ (days) |

| Laboratory (Aerobic) | 8 - 26 |

| Field | 6 - 11 |

Mobility in Soil

Degradation Pathway

The degradation of this compound results in the formation of several transformation products. The primary degradation pathway involves the cleavage of the sulfonylurea bridge, a characteristic feature of this class of herbicides.[3]

Known environmental transformation products of this compound include:

-

IN-KF311

-

IN-KY374

-

2-amino-4,6-dimethoxypyrimidine (S13)

-

IN-KT982

-

IN-JV460

-

IN-KV996

-

IN-JE127

-

IN-KC576[1]

Experimental Protocols

The environmental fate and mobility of this compound are assessed through a series of standardized laboratory and field studies, largely following the guidelines established by the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis (OECD 111)

This study evaluates the abiotic degradation of a substance in water at different pH values.

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Procedure: A single concentration of this compound is added to the buffer solutions. The solutions are incubated in the dark at a constant temperature (e.g., 25°C). Samples are collected at various time intervals and analyzed for the parent compound and degradation products.

-

Analysis: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is commonly used for quantification.

Aqueous Photolysis (OECD 316)

This guideline is used to determine the rate of photodegradation of a chemical in water.

-

Test System: Sterile aqueous buffer solution (typically pH 7).

-

Procedure: The test solution containing this compound is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Dark control samples are run in parallel to differentiate between photolytic and other degradation processes. Samples are taken at intervals for analysis.

-

Analysis: HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the concentration of the parent compound and identify photoproducts.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This study determines the rate and pathway of degradation in soil under different redox conditions.

-

Test System: Representative agricultural soils with varying characteristics (pH, organic carbon content, texture).

-

Procedure: Radiolabeled (¹⁴C) this compound is applied to the soil samples. The soils are incubated in the dark at a constant temperature and moisture level. For aerobic studies, the system is continuously aerated, and evolved ¹⁴CO₂ is trapped. For anaerobic studies, the soil is flooded and purged with an inert gas. Soil samples are extracted and analyzed at various time points.

-

Analysis: Liquid Scintillation Counting (LSC) for total radioactivity, and chromatographic techniques like HPLC and Thin-Layer Chromatography (TLC) for separation and quantification of the parent compound and metabolites.

Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)

This method is used to determine the soil-water partition coefficient (Kd) and the soil organic carbon-water (B12546825) partition coefficient (Koc), which are indicators of a chemical's mobility in soil.

-

Test System: Several soil types with a range of organic carbon content, pH, and clay content.

-

Procedure: A known mass of soil is equilibrated with a solution of this compound of known concentration. The mixture is agitated for a defined period to reach equilibrium. The phases are then separated by centrifugation, and the concentration of the substance in the aqueous phase is measured. For desorption, the soil pellet is resuspended in a fresh solution without the test substance.

-

Analysis: The concentration of this compound in the aqueous phase is typically determined by HPLC.

Conclusion

This compound is characterized by a moderate to low persistence in the environment, primarily due to its susceptibility to hydrolysis, photolysis, and microbial degradation. Its mobility in soil is expected to be limited, reducing the potential for leaching into groundwater. The rate of its degradation is significantly influenced by environmental factors, particularly pH. A thorough understanding of these processes is essential for conducting accurate environmental risk assessments and ensuring the responsible use of this herbicide.

References

- 1. Hydrolysis and biodegradation of sulfonylurea herbicides in aqueous buffers and anaerobic water-sediment systems: assessing fate pathways using molecular descriptors [agris.fao.org]

- 2. oecd.org [oecd.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydrolysis and biodegradation of sulfonylurea herbicides in aqueous buffers and anaerobic water‐sediment systems: Assessing fate pathways using molecular descriptors | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

An In-depth Technical Guide to the Absorption, Translocation, and Metabolism of Flupyrsulfuron-methyl in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, translocation, and metabolism of the sulfonylurea herbicide, Flupyrsulfuron-methyl, in plants. Understanding these critical processes is paramount for developing new herbicides, managing herbicide resistance, and ensuring crop safety. This document synthesizes available scientific data, details experimental methodologies, and presents key information in a clear and accessible format, including structured data tables and process diagrams.

Introduction to this compound

This compound is a selective, post-emergence herbicide used for the control of grass and broadleaf weeds in cereal crops, particularly wheat.[1] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Depletion of these vital amino acids leads to the cessation of cell division and, ultimately, plant death. The selectivity of this compound between tolerant crops like wheat and susceptible weeds is primarily attributed to the differential rates of its metabolic detoxification.[2][3]

Absorption and Translocation

The efficacy of a systemic herbicide like this compound is contingent upon its successful absorption by the plant and subsequent translocation to its site of action in the meristematic tissues. These processes are typically studied using radiolabeled herbicides, most commonly with Carbon-14 (¹⁴C).

Quantitative Data Summary

The following tables summarize the quantitative data on the absorption and translocation of this compound and other comparable sulfonylurea herbicides in various plant species. It is important to note that experimental conditions can influence these values.

Table 1: Foliar Absorption of Sulfonylurea Herbicides in Different Plant Species

| Herbicide | Plant Species | Time After Treatment (hours) | Absorption (% of Applied) |

| This compound | Wheat (Triticum aestivum) | - | - |

| This compound | Black-grass (Alopecurus myosuroides) | - | - |

| Metsulfuron-methyl | Wheat (Triticum aestivum) | 2-6 | >24[4] |

| Triflusulfuron-methyl | Sugar Beet (Beta vulgaris) | - | - |

| Triflusulfuron-methyl | Various Weed Species | - | - |

Table 2: Translocation of Absorbed Sulfonylurea Herbicides in Different Plant Species

| Herbicide | Plant Species | Time After Treatment (hours) | Translocation out of Treated Leaf (% of Absorbed) |

| This compound | Wheat (Triticum aestivum) | - | - |

| This compound | Black-grass (Alopecurus myosuroides) | - | - |

| Pyroxsulam (B39247) | Wheat (Triticum aestivum) | - | Low[5] |

| Pyroxsulam | Black-grass (Alopecurus myosuroides) | - | Higher than wheat[5] |

Specific quantitative translocation data for this compound is limited in the available literature. The differential translocation of the sulfonylurea herbicide pyroxsulam is presented as an illustrative example of how translocation can contribute to selectivity.

Metabolism of this compound

The primary determinant of this compound's selectivity is the rate at which it is metabolized within the plant. Tolerant species, such as wheat, rapidly detoxify the herbicide into non-phytotoxic metabolites. In contrast, susceptible weeds metabolize it much more slowly, allowing the active compound to accumulate at the target site.

The detoxification of this compound in tolerant plants is a multi-step process:

-

Phase I: Modification. The initial step often involves oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYP450s). For this compound, cleavage of the molecule can occur.

-

Phase II: Conjugation. The modified herbicide or its fragments are then conjugated with endogenous molecules, such as glutathione (B108866) or glucose. In wheat, glutathione conjugation, facilitated by glutathione S-transferases (GSTs), is a key detoxification pathway for this compound.[2][6]

-

Phase III: Compartmentation. The resulting water-soluble conjugates are then transported and sequestered in the vacuole, effectively removing them from the cytoplasm and preventing them from interfering with cellular processes.

Metabolic Pathways

The following diagram illustrates the generalized metabolic pathway of this compound in a tolerant plant like wheat.

References

- 1. Evaluation of data concerning the necessity of flupyrsulfuron‐methyl as a herbicide to control a serious danger to plant health which cannot be contained by other available means, including non‐chemical methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. Studies on the abilities of uptake and translocation from root to shoot of pesticides in soil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Influence of Plant Growth-Stimulating Bacteria on the Glutathione-S-Transferase Activity and the Toxic Effect of the Herbicide Metsulfuron-Methyl in Wheat and Canola Plants [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Flupyrsulfuron-methyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupyrsulfuron-methyl is a selective sulfonylurea herbicide used for the post-emergence control of grass and broadleaf weeds in cereal crops.[1] Accurate and sensitive analytical methods are crucial for monitoring its residues in environmental samples, food commodities, and for quality control in formulated products. This document provides detailed application notes and protocols for the detection and quantification of this compound using various analytical techniques. The methodologies outlined are based on established and validated procedures to ensure reliable and reproducible results.

Analytical Methods Overview

The primary analytical methods for the determination of this compound are based on chromatography, offering high selectivity and sensitivity. The most common techniques employed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS/MS) is also utilized. The choice of method often depends on the sample matrix, required sensitivity, and the purpose of the analysis.

Key Analytical Techniques:

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Suitable for the quantification of this compound in formulations and less complex samples where high sensitivity is not the primary requirement.[2]

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The preferred method for trace residue analysis in complex matrices such as food, soil, and water, owing to its high sensitivity and selectivity.[2]

-

Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS): Can be used for the analysis of pesticide residues, often in conjunction with LC-MS/MS for comprehensive screening.[3]

Quantitative Data Summary

The performance of different analytical methods for this compound detection is summarized in the tables below. These tables provide a comparative overview of key validation parameters such as Linearity, Limit of Quantification (LOQ), Recovery, and Relative Standard Deviation (RSD).

Table 1: Performance of LC-MS/MS Methods for this compound Analysis

| Matrix | Sample Preparation | Linearity (r²) | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |

| Wheat Grain | QuEChERS | >0.99 | 0.005 | 91.4 - 108.3 | <12.3 | [4] |

| Wheat Bran | QuEChERS | >0.99 | 0.01 | 73.2 - 105.1 | 0.9 - 7.0 | [4] |

| Maize | Modified QuEChERS | ≥0.994 | Not Specified | 83.8 - 105.5 | 2.7 - 10.2 | [5] |

| Cabbage | QuEChERS | >0.995 | <0.01 | 67.2 - 108 | 3.5 - 8.5 | [6] |

| Water | Solid Phase Extraction | Not Specified | 0.05 µg/L | Not Specified | Not Specified | [7] |

Table 2: Performance of GC-MS/MS and HPLC-UV Methods for this compound Analysis

| Method | Matrix | Linearity (r²) | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |

| GC-MS/MS | Cereals | Not Specified | 0.002 | 89 | 5-21 | [3] |

| HPLC-UV | Soil | Not Specified | 0.005 | 97 ± 6 | Not Specified | [8] |

| HPLC-UV | Formulations | Not Specified | Not Specified | Not Specified | Not Specified | [2] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended to serve as a guide and may require optimization based on specific laboratory conditions and sample characteristics.

Protocol 1: Analysis of this compound in Wheat Grain and Bran by UHPLC-MS/MS

This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) analysis.[4]

1. Sample Preparation (QuEChERS Extraction)

-

Weigh 5.00 g of homogenized wheat grain or 2.50 g of bran into a 50 mL centrifuge tube.

-

Add 5 mL of water and 10 mL of acetonitrile (B52724) containing 2% (v/v) acetic acid.

-

Vortex and shake the mixture for 10 minutes.

-

Add 3 g of anhydrous MgSO₄ and 2 g of NaCl, and shake vigorously for 10 minutes at 2500 rpm.

-

Centrifuge the sample at 8000 rpm for 5 minutes.

-

Transfer 1.5 mL of the supernatant to a 2 mL centrifuge tube containing 150 mg of anhydrous MgSO₄ and 100 mg of C18 sorbent.

-

Vortex and centrifuge at 8000 rpm for 3 minutes.

-

Filter the final extract through a 0.22 µm syringe filter prior to UHPLC-MS/MS analysis.[4]

2. UHPLC-MS/MS Analysis

-

Instrument: Waters ACQUITY UPLC I-Class system coupled to a Xevo TQ-XS triple-quadrupole tandem mass spectrometer.[4]

-

Column: ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm).[4]

-

Column Temperature: 40 °C.[4]

-

Mobile Phase:

-

Flow Rate: 0.30 mL/min.[4]

-

Injection Volume: 2 µL.[4]

-

Gradient Elution:

-

0–1.5 min, 90% A → 50% A

-

1.5–3.5 min, 50% A

-

3.5–4.0 min, 50% A → 10% A

-

4.0–5.0 min, 10% A

-

5.0–5.5 min, 10% A → 90% A

-

5.5–6.0 min, 90% A[4]

-

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for sulfonylureas.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.

Protocol 2: Analysis of this compound in Soil by HPLC-UV

This protocol describes the extraction and analysis of this compound from soil samples using HPLC with UV detection.[8]

1. Sample Preparation

-

Weigh 10.0 g of soil into a centrifuge tube.

-

Add extraction solution (acetonitrile / 0.1 M ammonium (B1175870) carbonate buffer, 3/1 by volume).

-

Shake vigorously and then centrifuge to separate the solid and liquid phases.

-

Transfer the supernatant to a clean tube and adjust the pH to 7.5.

-

Perform a liquid-liquid partition into methylene (B1212753) chloride.

-

Evaporate the methylene chloride phase to dryness using a rotary evaporator.

-

Reconstitute the residue in a phosphate (B84403) buffer/methanol solution.

2. HPLC-UV Analysis

-

Instrument: HPLC system with a UV detector.

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer), with the composition adjusted for optimal separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 232 nm.[8]

-

Quantification: Compare the peak area of the analyte in the sample to that of a known standard.

Visualizations

Experimental Workflows

Caption: General workflow for this compound analysis.

Caption: QuEChERS sample preparation workflow.

Signaling Pathways and Logical Relationships

At present, the provided information does not contain signaling pathways directly related to the analytical detection of this compound. The analytical process is a direct chemical measurement and does not involve biological signaling cascades. The logical relationship in the analytical workflow is a sequential process from sample collection to data analysis, as depicted in the workflow diagrams above.

References

- 1. Evaluation of data concerning the necessity of flupyrsulfuron‐methyl as a herbicide to control a serious danger to plant health which cannot be contained by other available means, including non‐chemical methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. mdpi.com [mdpi.com]

- 5. An optimized LC-MS/MS workflow for evaluating storage stability of fluroxypyr and halosulfuron-methyl in maize samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of Pesticides and their Metabolite Residues [sigmaaldrich.com]

- 7. epa.gov [epa.gov]

- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

Application Note: Analysis of Flupyrsulfuron-methyl Residue in Soil by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupyrsulfuron-methyl is a sulfonylurea herbicide used for the selective post-emergence control of grass and broad-leaved weeds in cereal crops.[1][2] Due to its potential for persistence and mobility in soil, sensitive and reliable analytical methods are required to monitor its residues in the environment. This application note provides a detailed protocol for the determination of this compound residues in soil using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described method utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, which offers a streamlined and efficient workflow for complex matrices like soil.[3][4][5]

Principle

The method is based on the extraction of this compound from soil samples using an acidified acetonitrile (B52724) solution, followed by a cleanup step using dispersive solid-phase extraction (d-SPE). The final extract is then analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the target analyte.

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (reagent grade).

-

Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Trisodium (B8492382) citrate (B86180) dihydrate, Disodium (B8443419) hydrogen citrate sesquohydrate. Pre-packaged QuEChERS extraction salts are recommended for convenience and consistency.

-

d-SPE Sorbents: Primary secondary amine (PSA), C18. Pre-packaged d-SPE tubes are recommended.

-

Standards: this compound analytical standard.

-

Equipment: High-speed centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, syringes, and 0.22 µm syringe filters.

Sample Preparation (QuEChERS Method)

-

Soil Sample Pre-treatment: Air-dry the soil sample at room temperature and sieve it through a 2 mm mesh to remove stones and debris.

-

Weighing: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

-

Hydration (for dry soil): If the soil is very dry, add 8 mL of water and vortex for 30 seconds. Let it stand for 30 minutes to hydrate.

-

Extraction:

-

Add 10 mL of acetonitrile with 1% formic acid to the centrifuge tube.

-

Add the appropriate QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquohydrate).

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.

-

Vortex for 30 seconds.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters and can be adapted based on the specific instrumentation available.

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for the separation of this compound from matrix interferences. A typical gradient starts at 5-10% B, ramps up to 95% B, holds, and re-equilibrates. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 2 |

Data Presentation

Table 1: Method Validation Data for this compound in Soil (Representative Data)

| Parameter | Result |

| Linearity (R²) | > 0.99 |

| Fortification Levels (mg/kg) | 0.01, 0.05, 0.1 |

| Average Recovery (%) | 85 - 110 |

| Repeatability (RSDr, %) | < 15 |

| Limit of Detection (LOD) | 0.003 mg/kg |

| Limit of Quantification (LOQ) | 0.01 mg/kg |

Note: The data presented in this table are representative values for sulfonylurea herbicides in soil and should be verified by the end-user through in-house method validation.

Table 2: MRM Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| 484.1 | 199.1 | 171.1 | 15 |

| 484.1 | 227.1 | - | 12 |

Note: Collision energies should be optimized for the specific mass spectrometer being used.

Visualizations

Experimental Workflow

References

Application Note: Quantitative Analysis of Flupyrsulfuron-methyl in Wheat Grain and Bran by UHPLC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of flupyrsulfuron-methyl in wheat grain and wheat bran matrices using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for sample extraction and cleanup, ensuring high recovery and removal of matrix interferences. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is validated for key performance parameters including linearity, accuracy, precision, and limit of quantification, demonstrating its suitability for routine monitoring and food safety applications.

Introduction

This compound is a selective sulfonylurea herbicide used for post-emergence control of grass and broadleaf weeds in cereal crops. Due to its application on wheat, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for its presence in food commodities. Monitoring these residues in wheat grain and its processed fractions, such as bran, is crucial for ensuring consumer safety and compliance with international trade standards. This document provides a comprehensive protocol for the extraction and analysis of this compound using a modified QuEChERS extraction coupled with UHPLC-MS/MS, a technique renowned for its high sensitivity and selectivity.[1]

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile (B52724) (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Ultrapure Water.

-

Standards: this compound analytical standard (PESTANAL® or equivalent).

-

QuEChERS Salts and Sorbents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), C18 sorbent (octadecylsilyl).

-

Equipment: 50 mL and 2 mL centrifuge tubes, high-speed centrifuge, vortex mixer, analytical balance, syringe filters (0.22 µm).

Standard Solution Preparation

-

Primary Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile. Store at 4°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with acetonitrile to create calibration standards.

-

Matrix-Matched Calibration Standards: To compensate for matrix effects, prepare calibration standards by spiking blank wheat grain or bran extract (obtained after the full sample preparation procedure) with the working standard solutions. A typical calibration range is 0.005 to 0.2 mg/kg.[1]

Sample Preparation (Modified QuEChERS)

The following protocol is adapted from a validated method for pesticide analysis in wheat matrices.[1]

-

Homogenization: Mill dry wheat grain or bran samples to a fine, uniform powder.

-

Weighing: Weigh 5.00 g of homogenized wheat grain or 2.50 g of bran into a 50 mL centrifuge tube.[1]

-

Hydration: Add 5 mL of ultrapure water to the tube.

-

Extraction: Add 10 mL of acetonitrile containing 2% (v/v) acetic acid. Cap the tube and vortex/shake vigorously for 10 minutes.[1]

-

Salting-Out: Add 3 g of anhydrous MgSO₄ and 2 g of NaCl to the tube.[1] Immediately cap and shake vigorously for 10 minutes at 2500 rpm.

-

Centrifugation: Centrifuge the sample at ≥8000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1.5 mL aliquot of the upper acetonitrile supernatant to a 2 mL centrifuge tube containing 150 mg of anhydrous MgSO₄ and 100 mg of C18 sorbent.[1]

-

Final Centrifugation: Vortex the d-SPE tube for 1 minute and then centrifuge at ≥8000 rpm for 3 minutes.

-

Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Method Parameters

The following parameters are based on a validated multi-residue method and are recommended as a starting point.[1]

| UHPLC Parameters | Setting |

| System | ACQUITY UPLC I-Class system or equivalent |

| Column | ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) |

| Column Temperature | 40 °C |

| Mobile Phase A | 0.2% (v/v) Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.30 mL/min |

| Injection Volume | 2 µL |

| Gradient Elution | 0-1.5 min, 10% B; 1.5-3.5 min, 50% B; 3.5-4.0 min, 90% B; 4.0-5.0 min, 90% B; 5.0-5.5 min, 10% B; 5.5-6.0 min, 10% B (Re-equilibration) |

| Mass Spectrometer Parameters | Setting |